Pilsicainide hydrochloride

Descripción general

Descripción

La pilsicainida hidrocloruro es un agente antiarrítmico de clase Ic que se utiliza principalmente para tratar arritmias cardíacas, incluidas la taquicardia supraventricular y ventricular . Funciona bloqueando selectivamente los canales de sodio, lo que ayuda a estabilizar la membrana cardíaca y prevenir la actividad eléctrica anormal en el corazón . La pilsicainida hidrocloruro fue desarrollada en Japón y se comercializa bajo el nombre de marca Sunrythm .

Métodos De Preparación

La síntesis de pilsicainida hidrocloruro implica varios pasos. Un método incluye la reacción de polimerización de butirolactam y γ-butirolactona en condiciones altamente básicas para producir N-(3-carboxipropil)butirolactama . Este intermedio se cicla y condensa con la sal monoéster del ácido malónico para generar ésteres del ácido pirrolizidina 7α-doble piridina-acético . El paso final implica la hidrólisis de este éster en un ambiente ácido para producir la sal farmacéuticamente aceptable, pilsicainida hidrocloruro . Este método evita el uso de materias primas costosas o difíciles de obtener y reduce el número de pasos de reacción, haciéndolo más eficiente y respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

La pilsicainida hidrocloruro principalmente sufre reacciones de sustitución debido a su grupo funcional amida. Puede reaccionar con varios reactivos en diferentes condiciones para formar derivados. Por ejemplo, puede reaccionar con hidróxido de sodio para formar la sal de sodio correspondiente . Además, puede sufrir hidrólisis en presencia de ácidos o bases fuertes para descomponerse en sus partes constituyentes . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chemical Structure and Properties

- Molecular Formula : C17H24N2O

- Molecular Weight : 272.3853 g/mol

- Chirality : Achiral

- Mechanism of Action : Pilsicainide acts as a selective sodium channel blocker, inhibiting the influx of sodium ions during cardiac action potentials, which stabilizes cardiac membranes and reduces excitability .

Management of Atrial Fibrillation

Pilsicainide is primarily indicated for the treatment of paroxysmal atrial fibrillation. It has been shown to effectively restore normal sinus rhythm in patients experiencing recent-onset atrial fibrillation. A study involving 26 patients demonstrated that intravenous administration of pilsicainide resulted in successful conversion to sinus rhythm in approximately 27% of cases, particularly in patients with shorter durations of atrial fibrillation and smaller left atrial sizes .

Treatment of Tachycardia

The drug is utilized to manage tachycardiac arrhythmias due to its ability to block sodium channels, thereby reducing the heart rate and stabilizing cardiac conduction. Pilsicainide's efficacy in controlling symptoms associated with tachycardia has been documented through various clinical trials .

Safety and Toxicity

Pilsicainide is associated with several adverse effects, particularly in cases of overdose. Documented cases have illustrated the potential for severe toxicity leading to bradycardic shock and electrocardiographic changes such as QRS prolongation. For instance, a case study reported a 72-year-old patient who experienced neuropsychiatric symptoms due to pilsicainide intoxication, which was resolved through continuous hemodiafiltration . Another report detailed a young male patient who suffered cardiac arrest after an overdose of 2450 mg, highlighting the critical need for careful dosing and monitoring .

Case Studies

Mecanismo De Acción

La pilsicainida hidrocloruro ejerce sus efectos bloqueando el rápido movimiento interno de los iones sodio a través del canal de sodio Nav1.5 . Esta acción contribuye a la rápida despolarización característica de la fase 0 en el potencial de acción cardíaco . Al bloquear estos canales de sodio, la pilsicainida hidrocloruro estabiliza la membrana cardíaca y previene la actividad eléctrica anormal, tratando así las arritmias . También tiene un efecto depresor sobre la conducción intra-auricular y prolonga el período refractario efectivo auricular .

Comparación Con Compuestos Similares

La pilsicainida hidrocloruro es similar a otros agentes antiarrítmicos de clase Ic como la lidocaína, la flecainida y la propafenona . es única en su capacidad para bloquear selectivamente los canales de sodio sin afectar otros canales iónicos . Esta acción selectiva la hace particularmente efectiva en el tratamiento de ciertos tipos de arritmias con menos efectos secundarios en comparación con otros agentes antiarrítmicos . Además, se ha demostrado que la pilsicainida hidrocloruro es eficaz para inducir el síndrome de Brugada en modelos animales, lo que no es una característica común de otros agentes de clase Ic .

Actividad Biológica

Pilsicainide hydrochloride is a class IC antiarrhythmic agent primarily used for the treatment of various cardiac arrhythmias, including atrial fibrillation and ventricular arrhythmias. It functions by blocking sodium channels in cardiac cells, thereby stabilizing membrane potential and reducing excitability. This article explores its biological activity, pharmacokinetics, clinical case studies, and safety profile.

Pilsicainide acts primarily as a sodium channel blocker, specifically targeting the Nav1.5 sodium channel. The drug binds preferentially to the inactivated state of the channel, which leads to:

- Decreased depolarization rate : By inhibiting sodium influx, pilsicainide reduces the rate of depolarization during phase 0 of the cardiac action potential.

- Increased effective refractory period : This prolongation helps prevent re-entry circuits that can lead to arrhythmias.

- Use-dependence : The drug's effects are more pronounced at higher heart rates, making it particularly effective during episodes of tachycardia .

Pharmacokinetics

A study conducted on healthy Chinese adults evaluated the pharmacokinetics (PK) of this compound after intravenous administration. Key findings include:

| Dose (mg/kg) | Cmax (μg/mL) | AUC0-24 (h·μg/mL) | AUC0-∞ (h·μg/mL) | t½z (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|---|---|---|

| 0.25 | 0.34 | 0.76 | 0.79 | 5.19 - 5.98 | 4.73 - 5.44 | 2.23 - 0.58 |

| 0.50 | 0.54 | 1.61 | 1.71 | |||

| 0.75 | 1.05 | 2.61 | 2.72 |

The results indicate that pilsicainide exhibits linear pharmacokinetics with dose-proportional increases in exposure .

Case Study: Pilsicainide Intoxication

A notable case involved a 72-year-old woman who experienced neuropsychiatric symptoms due to pilsicainide intoxication, leading to bradycardic shock and hallucinations. She was treated with continuous hemodiafiltration, which resolved her symptoms and restored normal cardiac function .

Case Study: Overdose and Recovery

Another case reported a young male patient who ingested a massive dose of pilsicainide (2450 mg), resulting in cardiac arrest upon admission to the hospital. He required percutaneous cardiopulmonary support but eventually recovered without neurological impairment after intensive care .

These cases highlight both the therapeutic efficacy and potential risks associated with pilsicainide use.

Safety Profile and Adverse Effects

Pilsicainide is generally well-tolerated; however, it can lead to significant side effects, particularly in cases of overdose or in patients with renal impairment:

- Common Side Effects : Bradycardia, prolonged PR interval, and QRS widening.

- Serious Adverse Effects : Cardiac arrest in overdose situations; neuropsychiatric symptoms in cases of intoxication .

Monitoring serum levels and ECG changes is critical in managing patients on pilsicainide therapy.

Propiedades

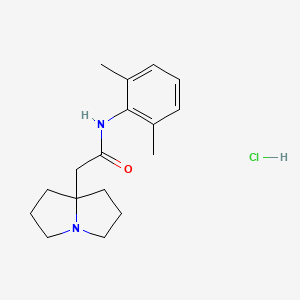

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSVDHCTCLGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057860 | |

| Record name | Pilsicainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88069-49-2 | |

| Record name | Pilsicainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilsicainide hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilsicainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilsicainide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILSICAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.